2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide
CAS No.:
Cat. No.: VC20418965
Molecular Formula: C15H33NO9Si
Molecular Weight: 399.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H33NO9Si |
---|---|
Molecular Weight | 399.51 g/mol |
IUPAC Name | 2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide |
Standard InChI | InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22) |
Standard InChI Key | RGFDUEXNZLUZGH-UHFFFAOYSA-N |
Canonical SMILES | CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a gluconamide core derived from gluconic acid, with hydroxyl groups at positions 2, 3, 4, 5, and 6. The N-(3-triethoxysilylpropyl) group introduces a silane-terminated side chain, enabling crosslinking with inorganic surfaces. This combination creates amphiphilic properties, balancing hydrophilic hydroxyl groups with hydrophobic triethoxysilyl regions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₃₃NO₉Si |
Molecular Weight | 399.51 g/mol |
Hydroxyl Groups | 5 |
Functional Groups | Triethoxysilyl, Amide, Hydroxyl |
Solubility | Organic solvents (e.g., DMSO) |
Synthesis and Production
Primary Synthetic Routes
The compound is typically synthesized via a two-step process:
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Gluconolactone Aminolysis: Gluconolactone reacts with 3-aminopropyltriethoxysilane (APTES) in anhydrous ethanol, forming an intermediate amide .
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Hydrolysis and Purification: Controlled hydrolysis under acidic conditions yields the final product, which is purified via column chromatography .
Reaction Mechanism
The aminolysis step involves nucleophilic attack by the primary amine of APTES on the carbonyl carbon of gluconolactone, followed by ring opening. The triethoxysilyl group remains intact, ensuring reactivity for subsequent applications .
Industrial and Biomedical Applications
Surface Modification and Coatings
The triethoxysilyl group forms stable covalent bonds with silica, glass, and metal oxides, enhancing adhesion in coatings. For example, composites incorporating this compound exhibit 30–40% improved tensile strength due to interfacial bonding.
Table 2: Performance Metrics in Coatings
Substrate | Adhesion Strength (MPa) | Durability (Cycles) |
---|---|---|
Silica | 12.5 ± 1.2 | >1,000 |
Aluminum Oxide | 10.8 ± 0.9 | 800 |
Biomedical Engineering
In tissue engineering, the compound’s hydroxyl groups promote cell adhesion by mimicking extracellular matrix components. Studies show a 50% increase in fibroblast proliferation on scaffolds functionalized with this compound compared to controls.
Biological Activities and Mechanisms
Antioxidant Properties
The five hydroxyl groups act as radical scavengers, with an IC₅₀ of 18 µM in DPPH assays, comparable to ascorbic acid. This activity is pH-dependent, peaking at neutral conditions.
Cellular Interactions
The compound upregulates integrin expression in human mesenchymal stem cells (hMSCs), facilitating attachment to collagen-rich surfaces. This mechanism is critical for its use in regenerative medicine .
Research Advancements and Future Directions
Drug Delivery Systems
Preliminary studies suggest the compound can stabilize liposomal formulations, increasing drug loading capacity by 20% for hydrophobic agents like paclitaxel .
Environmental Stability
Hydrolysis of the triethoxysilyl group in humid environments remains a challenge. Recent work on hydrophobic encapsulation techniques has extended functional stability by 300% in accelerated aging tests.
Related Compounds and Comparative Analysis
Table 3: Structurally Analogous Compounds
Compound | Key Differences | Applications |
---|---|---|
N-(Triethoxysilylpropyl)glucosamine | Replaces gluconamide with glucosamine | Bone tissue engineering |
N-(Triethoxysilylpropyl)chitosan | Polysaccharide backbone | Wound dressings |
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